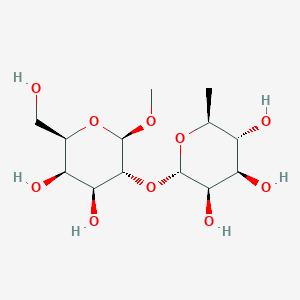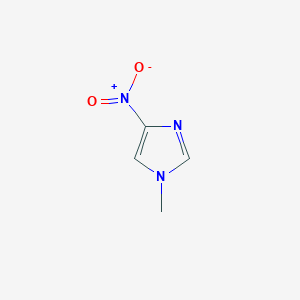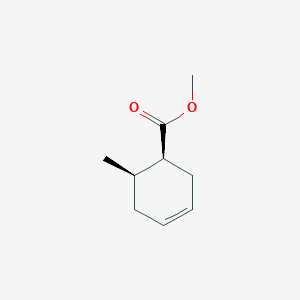
2-Butenoyl chloride
Overview
Description
2-Butenoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClO and its molecular weight is 104.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Crotonyl chloride, also known as (E)-but-2-enoyl chloride, (E)-2-Butenoyl chloride, or 2-Butenoyl chloride, primarily targets histone proteins in cells . It acts on the lysine residues of these proteins, leading to a post-translational modification known as lysine crotonylation . This modification is recognized by certain “reader” proteins, which then translate it into diverse functional outcomes within the cell .
Mode of Action
Crotonyl chloride interacts with its targets through a process known as crotonylation . This involves the transfer of the crotonyl group from crotonyl-CoA to the ε-amino group of lysine residues in histone proteins . The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) plays a crucial role in this process, converting crotonate into crotonyl-CoA .
Biochemical Pathways
The action of crotonyl chloride affects several biochemical pathways. It is involved in the regulation of gene transcription, DNA damage response, enzymes regulation, metabolic pathways, cell cycle, and localization of heterochromatin in cells . The crotonylation of histones can alter gene expression, thereby influencing these pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1091 g/mL at 25 °C . It has a boiling point of 120-123 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The crotonylation of histones by crotonyl chloride can have significant molecular and cellular effects. It can alter the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression . This can lead to changes in cellular functions and processes .
Action Environment
The action of crotonyl chloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific storage temperature range of 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds in the environment, such as other acyl-CoA molecules, which could compete with crotonyl-CoA for the same lysine residues on histone proteins .
Biochemical Analysis
Biochemical Properties
Crotonyl chloride is involved in several biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it is a substrate for the enzyme ECHS1, which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of crotonyl chloride on cellular processes are complex and multifaceted. For instance, crotonylation, a post-translational modification involving crotonyl groups, has been found to play a significant role in the regulation of gene expression . This suggests that crotonyl chloride, as a potential source of crotonyl groups, could influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, crotonyl chloride exerts its effects through various mechanisms. For example, it can participate in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. In the case of the enzyme ECHS1, crotonyl chloride serves as a substrate, undergoing a transformation that contributes to the enzyme’s overall catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotonyl chloride can change over time. Factors such as the compound’s stability and degradation rate can influence these temporal dynamics. For instance, crotonyl chloride is known to have a boiling point of 120-123 °C and a density of 1.091 g/mL at 25 °C , suggesting that it may be relatively stable under certain conditions.
Metabolic Pathways
Crotonyl chloride is involved in several metabolic pathways. For example, it is a key intermediate in the ethylmalonyl-CoA pathway for acetyl-CoA assimilation . This pathway involves various enzymes and cofactors, and crotonyl chloride’s role in it could influence metabolic flux and metabolite levels.
Properties
IUPAC Name |
(E)-but-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUIDDKTATZJFE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314046 | |
| Record name | trans-Crotonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | trans-Crotonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21640 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-35-4, 10487-71-5 | |
| Record name | trans-Crotonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotonoyl chloride (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Crotonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotonoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotonoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for crotonyl chloride?
A1: Crotonyl chloride has the molecular formula C4H5ClO and a molecular weight of 104.54 g/mol. Spectroscopically, the s-trans conformer (major) shows a characteristic carbonyl stretching band in the infrared spectrum around 1770 cm-1. [] The Raman and infrared spectra have been thoroughly studied, providing information on conformational stability, barriers to internal rotation, and vibrational assignments. []
Q2: What are the major conformational isomers of crotonyl chloride and their relative stability?
A2: Crotonyl chloride exists primarily as two conformational isomers: s-trans and s-cis. The s-trans conformer, where the methyl group is trans to the CClO group, is the most stable form in the fluid phases and the only one observed in the solid state. [] This conformational preference has been confirmed by both spectroscopic data and ab initio calculations. []
Q3: What type of reactions is crotonyl chloride commonly used for?
A4: Crotonyl chloride is primarily employed in acylation reactions. [, , , , ] Its reactivity stems from the electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles such as alcohols, amines, and enolates.
Q4: Can you provide specific examples of how crotonyl chloride has been used in organic synthesis?
A4: Crotonyl chloride has been utilized in the synthesis of various compounds, including:
- Vinylacetic acid esters: Crotonyl chloride reacts with alcohols in the presence of strong bases, leading to an unusual double-bond shift and forming vinylacetic acid esters. [, ] This reaction pathway highlights the influence of reaction conditions on product selectivity.
- Chiral α,β-unsaturated carboximides: Crotonyl chloride reacts with lithiated 2-oxazolidinones to form chiral α,β-unsaturated carboximides. [] These compounds serve as valuable chiral dienophiles in asymmetric Diels-Alder reactions.
- Piperidine-2,3-dicarboxylic acids: Enantiopure stereoisomers of cyclic amino diacids, including 2,3-piperidinedicarboxylic acid derivatives, are synthesized via an aza-annulation reaction using crotonyl chloride and enamino esters. []
- Adamantane derivatives: Crotonyl chloride reacts with enamines of 4,4-disubstituted cyclohexanones, leading to the formation of adamantane derivatives. [] This reaction provides valuable insights into [, ] sigmatropic rearrangement transition state stereochemistry.
Q5: How does the structure of crotonyl chloride impact its reactivity?
A5: The presence of the α,β-unsaturated carbonyl system in crotonyl chloride significantly influences its reactivity. The electron-withdrawing carbonyl group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. This reactivity is key to its applications in Diels-Alder reactions and conjugate additions.
Q6: Have computational methods been applied to study crotonyl chloride?
A7: Yes, computational studies, particularly ab initio calculations, have been employed to understand the conformational preferences and barriers to internal rotation in crotonyl chloride. [] These calculations provide valuable insights into the molecule's structure and dynamics, complementing experimental findings.
Q7: How do structural modifications of crotonyl chloride affect its reactivity?
A7: While limited SAR data is provided in the papers, we can infer some trends:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















